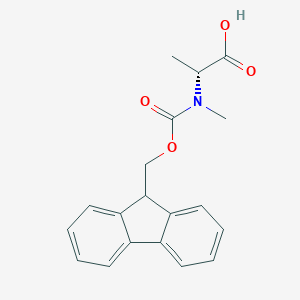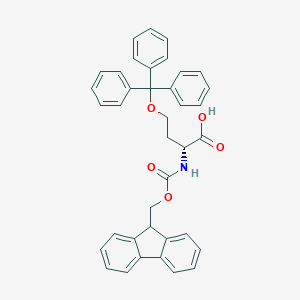
Fmoc-D-Asp-OH
Vue d'ensemble
Description
Fmoc-D-Asp-OH, also known as Fmoc-L-aspartic acid 4-tert-butyl ester, is a Fmoc protected amino acid used in solid phase peptide synthesis . It is a white crystalline powder and serves as a building block for the synthesis of peptides containing the D-Asp-Gly motif .
It is used in Fmoc solid-phase peptide synthesis . The synthesis process involves the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) .
Molecular Structure Analysis
The molecular formula of Fmoc-D-Asp-OH is C19H17NO6 . Its molecular weight is 355.34 . The structure of Fmoc-D-Asp(OtBu)-OH includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is an aromatic amine-protecting group .Chemical Reactions Analysis
Fmoc-D-Asp(OtBu)-OH is used to prevent the formation of aspartimide by-products in Fmoc solid phase peptide synthesis . The bulky OMpe protecting group reduces aspartimide formation during Fmoc SPPS as compared to OtBu .Physical And Chemical Properties Analysis
Fmoc-D-Asp(OtBu)-OH appears as a white to slight yellow to beige powder . It has a melting point of 146-151 °C . The product is soluble in N,N-dimethylformamide (DMF) .Applications De Recherche Scientifique
“Fmoc-D-Asp-OH” is a derivative of aspartic acid that is commonly used in peptide synthesis. The “Fmoc” part of the molecule is a protecting group that prevents unwanted reactions from occurring during the synthesis process .
-
Solid Phase Peptide Synthesis (SPPS)
- Field: Biochemistry and Molecular Biology
- Application: SPPS is a method for the synthesis of peptides and proteins. It involves the stepwise addition of amino acids to a growing peptide chain, which is attached to insoluble resin particles .
- Method: The Fmoc group is removed under basic conditions, allowing the next amino acid to be added to the chain. This process is repeated until the desired peptide sequence is obtained .
- Results: SPPS allows for the synthesis of peptides with specific sequences, which can be used in various biological studies .
-
Synthesis of Aggregation-Prone Protein Domains
- Field: Biochemistry and Structural Biology
- Application: The synthesis of aggregation-prone protein domains is important for studying diseases like Alzheimer’s, where protein aggregation is a key feature .
- Method: The use of “Fmoc-D-Asp-OH” in microwave-assisted synthesis helps prevent the formation of aspartimide, a common side reaction in peptide synthesis .
- Results: This method improves the efficiency of peptide synthesis and helps in the study of aggregation-prone proteins .
-
Efficient Fmoc-Protected Amino Ester Hydrolysis
- Field: Organic Chemistry
- Application: This research focuses on the modification of amino acids, where the C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester .
- Method: The study explores mild orthogonal ester hydrolysis conditions using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results: The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
-
Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides
- Field: Biomedical Applications
- Application: Peptide-based hydrogels (PHGs) are biocompatible materials suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
- Method: The study reports the synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator .
- Results: Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Cyanosulfurylide (CSY)
- Field: Organic Chemistry
- Application: This research describes the application of cyanosulfurylide (CSY)-protected aspartatic acid building blocks in microwave-assisted synthesis of aggregation-prone protein domains .
- Method: The study presents a synthesis of Fmoc-Asp (CSY)-OH on a multigram scale, as well as procedures for the microwave-assisted synthesis of CSY-protected peptides, and CSY cleavage in partially folded or aggregation-prone peptides .
- Results: The CSY group masks the carboxylate by a carbon–carbon bond that is stable under all relevant conditions of SPPS .
-
Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis
- Field: Peptide Research and Therapeutics
- Application: This research aims to describe the SPPS and explain some of the mechanistic aspects and reagents involved in all phases of the synthesis .
- Method: The use of resin, the ninhydrin test, some of the protecting groups, coupling reagents for peptide bond formation and the cleavage process are explained .
- Results: The study provides insights into the mechanisms of Fmoc solid phase peptide synthesis .
Safety And Hazards
Fmoc-D-Asp-OH is hazardous to the aquatic environment, both short-term (Acute) - Category Acute 1 and long-term (Chronic) - Category Chronic 1 . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .
Relevant Papers The paper “Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis” discusses the use of dipropylamine (DPA) as a fluorenylmethyloxycarbonyl (Fmoc) deprotection reagent to strongly reduce aspartimide formation compared to piperidine (PPR) in high-temperature (60 °C) solid-phase peptide synthesis (SPPS) . Another paper “Fmoc-Modified Amino Acids and Short Peptides: Simple Bio-Inspired Building Blocks for the Fabrication of Functional Materials” discusses the self-organizations of Fmoc-modified simple biomolecules .
Propriétés
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426525 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp-OH | |
CAS RN |
136083-57-3 | |
| Record name | Fmoc-D-Asp-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 136083-57-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2S,4S)-4-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B557664.png)







